2,3-Dibromoacrolein O-methyloxime

Beschreibung

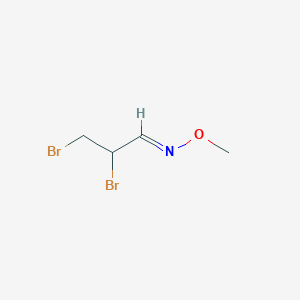

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-2,3-dibromo-N-methoxypropan-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br2NO/c1-8-7-3-4(6)2-5/h3-4H,2H2,1H3/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXODZDICBAHNRY-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113996-88-6 | |

| Record name | 2,3-Dibromoacrolein O-methyloxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113996886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 2,3 Dibromoacrolein O Methyloxime

Precursor Synthesis and Functional Group Interconversion Strategies towards Dibromoacrolein

The primary precursor for the target molecule is 2,3-dibromoacrolein. The synthesis of this intermediate can be approached through several functional group interconversion strategies, starting from more readily available materials. One common strategy involves the oxidation of the corresponding alcohol, 2,3-dibromoallyl alcohol. Another viable route is the direct bromination of acrolein, although this requires careful control to achieve the desired regioselectivity and to avoid polymerization of the starting material.

A plausible retrosynthetic analysis for α,β-unsaturated aldehydes or ketones suggests that they can be derived from a β-hydroxy aldehyde or ketone through dehydration. youtube.com This dehydration can often occur under the reaction conditions used for their formation. youtube.com

Oximation Reactions: Stereoselective Formation of the O-Methyloxime Moiety

The conversion of the carbonyl group in 2,3-dibromoacrolein to an O-methyloxime is a critical step that can influence the biological activity of the final compound. The formation of the C=N bond can result in (E) and (Z) stereoisomers, and controlling this stereoselectivity is a key challenge.

The classical approach to oxime ether synthesis involves a two-step process: formation of the oxime followed by O-alkylation. The reaction of 2,3-dibromoacrolein with hydroxylamine (B1172632) hydrochloride in the presence of a base would yield the corresponding oxime. Subsequent alkylation with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions (Williamson ether synthesis) would furnish the desired O-methyloxime. francis-press.com

A one-pot synthesis method for oxime ethers has also been described, where the carbonyl compound reacts with hydroxylamine hydrochloride and an alkyl halide in the presence of a base like potassium hydroxide in a suitable solvent system. nih.gov This approach can be efficient but may require optimization to maximize the yield of the desired O-methyloxime of 2,3-dibromoacrolein.

The stereochemical outcome of the oximation of α,β-unsaturated carbonyls can be influenced by steric hindrance. For some steroidal ketones, oximation has been shown to be stereospecific, yielding a single isomer. nih.gov In the case of 2,3-dibromoacrolein, the steric bulk of the bromine atoms and the electronic effects of the conjugated system would likely play a significant role in determining the E/Z ratio of the resulting oxime ether.

Table 1: Comparison of Classical Oximation Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Two-Step Oximation/Alkylation | 1. NH₂OH·HCl, Base 2. CH₃I or (CH₃)₂SO₄, Base | Step 1: RT to reflux Step 2: RT | Stepwise control, potential for purification of intermediate oxime | Longer reaction time, more unit operations |

Furthermore, a study on the synthesis of heteroaromatic boronic acid derivatives revealed a direct relationship between oxime ether stereochemistry and reactivity in subsequent electrocyclization reactions, with (E)-oxime ethers being significantly more reactive. core.ac.uk This highlights the importance of controlling oxime ether geometry in multi-step syntheses. Photolytically promoted E →Z isomerization has been used to convert unreactive Z-oxime ethers to the more reactive E-isomers. core.ac.uk

Strategies for Selective Bromination and Dibromoacrolein Formation

The formation of 2,3-dibromoacrolein from a simpler precursor like acrolein presents a significant challenge in regioselectivity. Direct bromination of acrolein with molecular bromine can lead to a mixture of products, including addition to the double bond and substitution at the alpha-carbon.

To achieve selective bromination, various reagents and conditions can be employed. N-Bromosuccinimide (NBS) is a common reagent for allylic and vinylic bromination and could potentially be used for the controlled bromination of an acrolein derivative. nih.gov The choice of solvent and the presence of radical initiators or inhibitors can significantly influence the reaction pathway.

Another strategy involves the bromination of a protected acrolein derivative, followed by deprotection. For instance, the acetal of acrolein could be brominated, and subsequent hydrolysis would yield the desired dibromoacrolein. This approach can prevent unwanted reactions at the carbonyl group.

The development of highly regioselective bromination methods for activated aromatic compounds often involves specific catalysts or reagent systems, such as N-bromosuccinimide in tetrabutylammonium bromide or the use of zeolites. organic-chemistry.orggoogle.com While not directly applicable to acrolein, these principles of controlling the electrophilicity of the bromine source and the reactivity of the substrate could inform the development of a selective bromination protocol for this system.

Table 2: Potential Brominating Agents for Acrolein Derivatives

| Brominating Agent | Potential Advantages | Potential Challenges |

|---|---|---|

| Bromine (Br₂) | Readily available, inexpensive | Low selectivity, potential for over-bromination and polymerization |

| N-Bromosuccinimide (NBS) | Milder, often more selective for allylic/vinylic positions | Requires careful control of reaction conditions (e.g., light, temperature) |

Process Optimization for 2,3-Dibromoacrolein O-Methyloxime Synthesis

Optimizing the synthesis of this compound involves a systematic variation of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. sigmaaldrich.com Key parameters to consider for each step include:

Solvent: The choice of solvent can affect reaction rates, selectivity, and solubility of reactants and products.

Temperature: Temperature control is crucial for managing reaction kinetics and preventing side reactions.

Catalyst: For catalytic steps, screening different catalysts and optimizing catalyst loading is essential.

Stoichiometry of Reagents: Adjusting the molar ratios of reactants can improve conversion and minimize the formation of byproducts.

Reaction Time: Monitoring the reaction progress allows for determination of the optimal reaction time to maximize product formation and prevent degradation.

A design of experiments (DoE) approach can be employed to systematically investigate the effects of multiple variables and their interactions, leading to a robust and efficient synthetic process.

Table 3: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Dibromoacrolein |

| Acrolein |

| 2,3-Dibromoallyl alcohol |

| Hydroxylamine hydrochloride |

| Methyl iodide |

| Dimethyl sulfate |

| N-Bromosuccinimide |

Chemical Reactivity and Transformational Pathways of 2,3 Dibromoacrolein O Methyloxime

Reactions at the Carbon-Carbon Double Bond of the Dibromoacrolein Scaffold

The dibromoacrolein core of 2,3-Dibromoacrolein O-methyloxime is an electron-deficient system, making the carbon-carbon double bond susceptible to a variety of addition reactions.

Electrophilic Addition Reactions and Regioselectivity

Electrophilic addition reactions to alkenes are a fundamental class of organic transformations. libretexts.org In the case of unsymmetrical alkenes, the regioselectivity of the addition is a critical aspect, often governed by the stability of the resulting carbocation intermediate. libretexts.orgmasterorganicchemistry.com When an electrophile adds to an alkene, it typically forms a bond to the carbon atom that results in the more stable carbocation. libretexts.org For instance, in the addition of hydrogen halides to alkenes, the hydrogen atom adds to the less substituted carbon, while the halide adds to the more substituted carbon, a principle known as Markovnikov's rule. libretexts.org

While specific experimental data on the electrophilic addition to this compound is not extensively detailed in the provided search results, general principles of electrophilic addition to conjugated systems can be applied. libretexts.org The presence of two bromine atoms and an O-methyloxime group significantly influences the electron density of the double bond. The addition of an electrophile would likely proceed through the formation of the most stable carbocation intermediate. However, the presence of electron-withdrawing groups can lead to "anti-Markovnikov" addition products, where the nucleophile adds to the less substituted carbon. libretexts.org The interplay of inductive and resonance effects of the substituents will dictate the ultimate regiochemical outcome.

Table 1: Regioselectivity in Electrophilic Addition

| Reactant | Reagent | Expected Major Product (based on general principles) | Rationale |

| This compound | HBr | 2,3-Dibromo-2-bromopropanal O-methyloxime or 2,3-Dibromo-3-bromopropanal O-methyloxime | The regioselectivity would depend on the relative stability of the possible carbocation intermediates, influenced by the electronic effects of the bromo and O-methyloxime substituents. |

Nucleophilic Additions and Conjugate Additions

The carbon-carbon double bond in this compound, being part of an α,β-unsaturated system, is activated towards nucleophilic attack. wikipedia.orglibretexts.org This type of reaction, known as conjugate addition or 1,4-addition, is a vinylogous counterpart to direct nucleophilic addition to the carbonyl group (1,2-addition). wikipedia.orglibretexts.org In conjugate addition, a nucleophile attacks the β-carbon of the double bond. wikipedia.org

A wide range of nucleophiles can participate in conjugate additions, including amines, thiols, alcohols, and organometallic reagents like Gilman reagents. wikipedia.orglibretexts.org The reaction with secondary amines, for example, leads to the formation of 3-aminocarbonyl compounds. wikipedia.org The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile. Strong bases, such as Grignard reagents, tend to favor irreversible 1,2-addition, while weaker bases that allow for reversible 1,2-addition often lead to the thermodynamically more stable 1,4-addition product. libretexts.org

Table 2: Nucleophilic Conjugate Addition Reactions

| Nucleophile | Product Type | Reference |

| Secondary Amines | 3-Aminocarbonyls | wikipedia.org |

| Hydrogen Cyanide | 1,4-Keto-nitriles | wikipedia.org |

| Gilman Reagents | 1,4-Adducts | wikipedia.org |

| Enolates (Michael Reaction) | 1,5-Dicarbonyl compounds | wikipedia.org |

| Enamines (Stork Enamine Reaction) | 1,5-Dicarbonyl compounds | wikipedia.org |

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

The carbon-carbon double bond of this compound can also participate in cycloaddition reactions. chembk.com These reactions involve the concerted or stepwise formation of a cyclic product from two or more unsaturated molecules. youtube.com A notable example is the [3+2] cycloaddition, which involves a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile, in this case, the alkene). uchicago.edu

Common 1,3-dipoles include nitrile oxides, azomethine ylides, nitrones, azides, diazoalkanes, and carbonyl ylides. uchicago.edu The stereochemistry of the cycloaddition, whether it proceeds via a syn or anti addition, is dependent on the reaction mechanism and the specific reactants involved. youtube.com The frontier molecular orbital (FMO) theory is often used to predict the feasibility and stereochemical outcome of cycloaddition reactions. youtube.com

Reactivity of the O-Methyloxime Functional Group

The O-methyloxime group in this compound also exhibits characteristic reactivity, allowing for further functionalization of the molecule.

Hydrolysis and Further Derivatization of the Oxime Ether

The O-methyloxime group can be hydrolyzed under acidic or basic conditions to regenerate the corresponding aldehyde, 2,3-dibromoacrolein. This reaction is a common method for deprotection of carbonyl compounds. The hydrolysis typically proceeds through the formation of an intermediate oxime, which is then further hydrolyzed to the aldehyde and methoxyamine.

Further derivatization of the oxime ether is also possible. For instance, reduction of the C=N bond can lead to the corresponding hydroxylamine (B1172632) derivative. The specific reaction conditions would determine the nature of the product.

Rearrangement Reactions Involving the Oxime Moiety

Oximes and their ethers can undergo various rearrangement reactions, with the Beckmann rearrangement being one of the most well-known. While the classic Beckmann rearrangement involves the conversion of an oxime to an amide in the presence of an acid catalyst, analogous rearrangements can occur with oxime ethers under specific conditions. These rearrangements typically involve the migration of a group anti to the leaving group on the nitrogen atom. The specific products of such a rearrangement with this compound would depend on the reaction conditions and the migratory aptitude of the adjacent groups.

Cross-Coupling Reactions and Transition Metal Catalysis for Bromine Functionalization

The presence of two bromine atoms on adjacent sp²-hybridized carbon atoms in this compound suggests a rich potential for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org The reactivity of the two bromine atoms—one vinylic and one attached to a carbon adjacent to an oxime ether—may differ, potentially allowing for selective or sequential functionalization under carefully controlled conditions.

Palladium-catalyzed reactions are the most common for the functionalization of organobromides. libretexts.org Reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are prime candidates for modifying this compound.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron reagent with an organohalide. libretexts.org For this compound, a stepwise functionalization could be envisioned. The vinylic bromide is generally more reactive in palladium-catalyzed couplings than the allylic-like bromide. Therefore, reaction with one equivalent of a boronic acid or ester in the presence of a palladium catalyst and a base could lead to the monosubstituted product. Subsequent reaction with a different boronic acid could then yield a disubstituted product.

Stille Coupling: Similar to the Suzuki-Miyaura coupling, the Stille reaction pairs the organobromide with an organotin reagent. libretexts.org This method is known for its tolerance of a wide range of functional groups, which would be advantageous given the presence of the O-methyloxime moiety.

Heck Reaction: The Heck reaction couples the organobromide with an alkene. libretexts.org This could be used to introduce alkenyl groups at one or both bromine positions of this compound, leading to the formation of substituted dienes or more complex polyene systems.

Sonogashira Coupling: This reaction would install alkyne functionalities via coupling with a terminal alkyne. libretexts.org This could be a pathway to synthesize enyne or diyne structures from the starting dibromide.

The choice of catalyst, ligands, base, and solvent would be crucial in controlling the selectivity and efficiency of these transformations. Bulky phosphine (B1218219) ligands, for instance, are known to influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle. acs.org

Table 1: Predicted Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagent | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted acrolein O-methyloxime |

| Stille | Vinylstannane | Alkenyl-substituted acrolein O-methyloxime |

| Heck | Alkene | Alkenyl-substituted acrolein O-methyloxime |

| Sonogashira | Terminal alkyne | Alkynyl-substituted acrolein O-methyloxime |

Note: The table represents predicted outcomes based on the known reactivity of similar compounds. Specific reaction conditions would need to be experimentally determined.

Radical Mediated Transformations of this compound

The vicinal arrangement of bromine atoms in this compound also opens the door to radical-mediated transformations. Radical reactions can offer complementary reactivity to ionic or organometallic pathways.

One of the primary radical reactions for vicinal dihalides is dehalogenation. acs.org Treatment with a radical initiator, such as AIBN (azobisisobutyronitrile), and a hydrogen atom donor, like tributyltin hydride, would likely lead to the stepwise or complete reduction of the C-Br bonds. A stepwise reduction could potentially yield a mixture of monobromoacrolein O-methyloximes.

Furthermore, radical-mediated additions to the double bond could occur, although the existing bromine substituents might influence the regioselectivity of such additions. It is also conceivable that under certain conditions, the bromine atoms could be used to initiate radical polymerization or telomerization reactions if suitable monomers are present.

Visible-light photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov A photocatalyst could potentially mediate the homolytic cleavage of one of the C-Br bonds, generating a vinyl or allyl-type radical. This reactive intermediate could then participate in a variety of transformations, including addition to alkenes or alkynes, or coupling with other radical species. The development of such photocatalytic methods for the functionalization of this compound would represent a modern and sustainable approach.

Mechanistic Investigations into the Transformations of 2,3 Dibromoacrolein O Methyloxime

Elucidation of Reaction Mechanisms for Key Transformations

A fundamental understanding of any reactive compound begins with the elucidation of its reaction mechanisms. For 2,3-dibromoacrolein O-methyloxime, key transformations would likely involve its three primary functional groups: the carbon-carbon double bond, the two carbon-bromine bonds, and the O-methyloxime moiety. Potential reactions could include nucleophilic substitution at the sp2-hybridized carbons, elimination of HBr, cycloaddition reactions across the double bond, or transformations involving the oxime ether itself.

However, a thorough search of chemical databases and scholarly articles reveals no specific studies detailing the mechanisms of such reactions. Research is required to identify the products of its reactions with various nucleophiles, bases, and dienophiles and to subsequently investigate the step-by-step pathways leading to these products. Isotope labeling studies, intermediate trapping experiments, and detailed product analysis would be crucial in this endeavor.

Computational Chemistry Approaches for Mechanistic Insights

In modern chemistry, computational studies are a powerful tool for complementing experimental findings and providing deep mechanistic insights. Density Functional Theory (DFT) calculations, for instance, could be employed to model the reaction pathways for the transformations of this compound.

Such studies could predict the geometries of transition states, calculate activation energies for competing pathways, and provide information on the electronic structure of intermediates. For example, computational analysis could help determine whether a nucleophilic attack is more likely to occur at the C2 or C3 position and whether a substitution reaction would proceed via an addition-elimination or a direct displacement mechanism. To date, no such computational studies have been published for this compound.

Stereochemical Control and Diastereoselectivity in this compound Reactions

The presence of a double bond and the potential for creating new stereocenters during its reactions make the study of stereochemistry particularly important for this compound. The O-methyloxime group exists as (E) and (Z) isomers, which could influence the stereochemical outcome of reactions.

Investigations into the diastereoselectivity of reactions, such as cycloadditions or additions to the double bond, would be of significant interest. For example, in a Diels-Alder reaction, the facial selectivity of the approach of a diene would need to be determined. Similarly, the addition of a nucleophile to the double bond could potentially generate two new stereocenters, and understanding the factors that control the diastereomeric ratio would be essential for its synthetic application. This area remains unexplored for this compound.

Kinetic Studies and Reaction Pathway Analysis

To fully characterize the reactivity of this compound, detailed kinetic studies are necessary. By measuring reaction rates under various conditions (e.g., changing temperature, concentration of reactants, solvent polarity), a rate law can be determined. This information is vital for understanding the molecularity of the rate-determining step of a reaction.

For instance, kinetic analysis could distinguish between a unimolecular (SN1-like) or a bimolecular (SN2-like) substitution mechanism. Furthermore, monitoring the concentration of reactants, intermediates, and products over time can help to construct a comprehensive reaction coordinate diagram. There are currently no published kinetic data or reaction pathway analyses for any transformation involving this compound.

Synthetic Applications of 2,3 Dibromoacrolein O Methyloxime As a Versatile Building Block

Construction of Nitrogen-Containing Heterocycles via Cyclization of Oximes

2,3-Dibromoacrolein O-methyloxime is a valuable precursor in the synthesis of various nitrogen-containing heterocycles. These cyclic compounds are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. mdpi.com The reactivity of the dibromo-substituted double bond, coupled with the nucleophilicity of the oxime nitrogen, allows for a range of cyclization strategies to form five and six-membered rings. mdpi.com

One prominent application involves the synthesis of isoxazoles. For instance, in a silver-catalyzed one-pot, three-component reaction, alkynone O-methyloximes react with elemental selenium and a boronic acid to yield 4-organoselenylisoxazoles. researchgate.netnih.gov This method is noted for its high efficiency and broad substrate scope. researchgate.netnih.gov The isoxazole (B147169) core is a key structural motif in various biologically active molecules. researchgate.net

The versatility of oximes in forming heterocyclic systems extends to other structures like pyrimidines, triazoles, and pyridines, which are known for their potential as anticancer agents. mdpi.com The ability of the heteroatoms in these rings to form hydrogen bonds often contributes to their biological activity. mdpi.com

| Product Heterocycle | Reaction Type | Key Reagents | Catalyst | Reference |

| 4-Organoselenylisoxazole | Three-Component Reaction | Alkynone O-methyloxime, Elemental Selenium, Boronic Acid | Silver | researchgate.netnih.gov |

| Pyrimidine Derivatives | Cyclization | Not Specified | Not Specified | mdpi.com |

| Triazole Derivatives | Cyclization | Not Specified | Not Specified | mdpi.comnih.gov |

Synthesis of Diverse Organic Scaffolds via Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules. mdpi.com This approach is valued for its atom economy, time and cost-effectiveness, and its ability to rapidly generate libraries of compounds for drug discovery. mdpi.com

This compound, with its multiple reactive sites, is a suitable candidate for designing novel MCRs. While specific MCRs involving this exact compound are not extensively detailed in the provided search results, the utility of related O-methyloximes in MCRs highlights its potential. For example, alkynone O-methyloximes participate in three-component reactions to produce highly substituted isoxazoles. researchgate.netnih.gov

The general principles of MCRs, such as the Hantzsch, Biginelli, and Passerini reactions, often involve carbonyl compounds or their derivatives, suggesting that the acrolein moiety of this compound could be exploited in similar transformations to build diverse molecular scaffolds. mdpi.com

Utility in Tandem and Cascade Reactions

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent an elegant and efficient approach to complex molecule synthesis. These reactions often lead to the formation of complex cyclic systems with high stereoselectivity.

While direct examples of this compound in tandem or cascade reactions were not found in the search results, the reactivity of similar substrates provides a strong indication of its potential. For instance, organocatalytic tandem Michael addition reactions are a powerful tool for the enantioselective synthesis of functionalized chromenes and thiochromenes. beilstein-journals.org These reactions often proceed through a cascade mechanism involving multiple steps like Michael addition, aldol (B89426) reaction, or Henry reaction. beilstein-journals.org Given the electrophilic nature of the double bond in this compound, it could potentially participate as a Michael acceptor in such cascade sequences, leading to the formation of highly functionalized cyclic compounds.

Role in the Synthesis of Amino Acid Derivatives

Amino acids and their derivatives are fundamental building blocks for a vast array of biologically active molecules, including peptides and natural products. nih.govnih.gov The synthesis of non-proteinogenic amino acids is a particularly active area of research. nih.gov

Advanced Derivatization and Functionalization Strategies of 2,3 Dibromoacrolein O Methyloxime

Introduction of New Functional Groups via Bromine Displacement Reactions

The vinylic bromine atoms in 2,3-dibromoacrolein O-methyloxime are susceptible to nucleophilic substitution, providing a direct route to introduce a variety of new functional groups. wikipedia.org These reactions are typically facilitated by the electron-withdrawing nature of the adjacent carbonyl group (or its oxime ether equivalent), which activates the carbon-bromine bonds towards nucleophilic attack. libretexts.org The reactivity of the two bromine atoms may differ, allowing for sequential and selective displacement under carefully controlled reaction conditions.

A range of nucleophiles can be employed to displace the bromide ions. For instance, reaction with alkoxides or phenoxides can introduce novel ether linkages, while the use of primary or secondary amines can lead to the formation of enamine derivatives. Thiolates are also effective nucleophiles for creating carbon-sulfur bonds. Carbon nucleophiles, such as organocuprates or stabilized carbanions, can be utilized to forge new carbon-carbon bonds, thereby extending the carbon skeleton.

The regioselectivity of these substitution reactions is a key consideration. The α- and β-positions relative to the oxime group present distinct electronic environments, which can be exploited to achieve selective functionalization. Factors such as the nature of the nucleophile, the solvent, and the reaction temperature can all influence the outcome of the reaction.

Table 1: Potential Nucleophilic Substitution Reactions on this compound

| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy |

| Phenoxide | Sodium phenoxide (NaOPh) | Phenoxy |

| Amine | Diethylamine (Et₂NH) | Diethylamino |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio |

| Cyanide | Sodium cyanide (NaCN) | Cyano |

Manipulation of the O-Methyloxime for Subsequent Transformations

The O-methyloxime group in this compound is not merely a passive spectator; it can be actively manipulated to enable further synthetic transformations. nsf.gov One common strategy involves the hydrolysis of the oxime ether to regenerate the parent aldehyde. This unmasking of the carbonyl group opens up a vast landscape of subsequent chemical reactions, including but not limited to, oxidation to a carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents to form secondary alcohols.

Alternatively, the N-O bond of the oxime ether can be cleaved under reductive conditions to yield an imine, which can then be hydrolyzed to the corresponding aldehyde or reduced to an amine. The choice of reducing agent is critical to ensure chemoselectivity, preserving other functional groups within the molecule.

Furthermore, the O-methyl group itself can be a target for modification. While demethylation can be challenging, it would provide access to the free oxime, which possesses distinct chemical properties and can participate in a different set of reactions, such as Beckmann rearrangements or reactions with electrophiles at the oxygen atom.

Preparation of Complex Analogues and Libraries based on the this compound Scaffold

The multifunctional nature of this compound makes it an excellent starting point for the construction of diverse compound libraries, a key activity in modern drug discovery and materials science. acs.org By systematically varying the nucleophiles used in the bromine displacement reactions (as discussed in section 6.1), a wide array of analogues with different substituents at the 2- and 3-positions can be rapidly synthesized.

This strategy can be further expanded by employing a variety of building blocks in combination with the derivatized scaffold. For instance, after selective displacement of one bromine atom, the remaining bromine can be subjected to a different nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This approach allows for the introduction of a second point of diversity.

Moreover, the manipulations of the O-methyloxime group (section 6.2) can be integrated into these library synthesis workflows. For example, a library of substituted acroleins can be generated by first performing diverse bromine displacement reactions and then hydrolyzing the O-methyloxime group across the entire set of analogues. The resulting aldehydes can then be subjected to a new round of derivatization, such as reductive amination, to further increase the complexity and diversity of the compound library. The use of automated synthesis platforms can greatly facilitate the production of such libraries.

Exploration of Bioisosteric Replacements in Derived Structures

In the context of medicinal chemistry, the concept of bioisosterism is a powerful tool for optimizing the pharmacological properties of a lead compound. u-tokyo.ac.jp Bioisosteres are functional groups or substituents that possess similar physical or chemical properties and which can elicit a similar biological response. scripps.edu The structures derived from this compound are amenable to the exploration of various bioisosteric replacements to fine-tune their activity, selectivity, and pharmacokinetic profiles.

For example, the bromine atoms, once displaced, can be replaced by other functional groups that mimic their steric and electronic properties. A classic bioisosteric replacement for a halogen is the trifluoromethyl (CF₃) group, which is of similar size but has a different electronic profile. scripps.edu

The O-methyloxime moiety itself can be replaced with other groups that can act as hydrogen bond acceptors or have similar conformational effects. princeton.edu Potential bioisosteres for the oxime ether could include amides, esters, or small heterocyclic rings. u-tokyo.ac.jp For instance, replacing the C=N-O-Me unit with a C=O-NH-Me (amide) or C=O-O-Me (ester) could modulate properties such as metabolic stability and hydrogen bonding capacity.

Future Directions and Emerging Research Avenues for 2,3 Dibromoacrolein O Methyloxime

Sustainable Synthetic Routes and Green Chemistry Approaches

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For 2,3-dibromoacrolein O-methyloxime, future research will likely focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. Key areas of exploration include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts.

Use of Renewable Feedstocks: Investigating the potential of deriving starting materials from renewable biological sources rather than petroleum-based feedstocks.

Solvent Selection: Shifting towards the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds (VOCs).

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or sonication to accelerate reaction times and reduce energy consumption compared to conventional heating methods.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Utilizing renewable raw materials instead of depleting ones. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in small amounts that can be recycled. |

| Design for Degradation | Designing chemical products to break down into innocuous substances after use. |

| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring to prevent pollution. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and their forms to minimize the potential for chemical accidents. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency and control. For this compound, the development of novel catalytic systems is crucial for unlocking its full synthetic potential. Future research will likely focus on:

Transition Metal Catalysis: Investigating the use of various transition metal catalysts (e.g., palladium, copper, nickel) to facilitate cross-coupling reactions, allowing for the selective functionalization of the carbon-bromine bonds.

Organocatalysis: Exploring the use of small organic molecules as catalysts to promote stereoselective transformations, leading to the synthesis of chiral derivatives of this compound.

Biocatalysis: Utilizing enzymes to perform highly selective and environmentally friendly transformations, offering a green alternative to traditional chemical methods.

Nanocatalysis: Employing catalytically active nanoparticles, which can offer high surface area and unique reactivity, leading to enhanced catalytic efficiency and recyclability.

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way molecules are made, enabling high-throughput screening and rapid optimization of reaction conditions. Integrating the synthesis of this compound and its derivatives into automated platforms offers several advantages:

High-Throughput Experimentation: Automated systems can perform a large number of experiments in parallel, allowing for the rapid screening of different catalysts, solvents, and reaction conditions to identify optimal synthetic routes.

Reproducibility and Standardization: Automation ensures high reproducibility and standardization of experimental procedures, leading to more reliable and comparable results.

Data-Driven Optimization: The large datasets generated by automated platforms can be used to train machine learning algorithms to predict reaction outcomes and suggest optimal synthetic strategies. Platforms like IBM RoboRXN and MIT's automated organic synthesis systems exemplify the integration of predictive models with robotic execution for complex reactions. researchgate.net

Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters, improved safety for handling hazardous reagents, and facile scalability of the synthesis.

Computational Design of New Reactions and Derivatives

Computational chemistry and molecular modeling are powerful tools for understanding reaction mechanisms and designing new molecules with desired properties. For this compound, computational approaches can guide experimental efforts by:

Predicting Reactivity and Selectivity: Using quantum mechanical calculations (e.g., Density Functional Theory) to predict the most likely sites of reaction and the stereochemical outcome of transformations.

Designing Novel Derivatives: Employing molecular docking and virtual screening techniques to design new derivatives with specific biological activities or material properties.

Elucidating Reaction Mechanisms: Simulating reaction pathways to gain a deeper understanding of the underlying mechanisms, which can aid in the development of more efficient and selective synthetic methods.

Database-Driven Discovery: Utilizing large chemical databases like ZINC and those from the European Molecular Biology Laboratory as starting points for ligand-based initiatives and the application of deep learning for drug development. researchgate.net

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for preparing 2,3-dibromoacrolein O-methyloxime with high purity?

- Methodology : The compound is typically synthesized via condensation of 2,3-dibromoacrolein with methoxamine hydrochloride under basic conditions. Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to deprotonate the hydroxylamine, facilitating nucleophilic attack on the carbonyl group. Reaction parameters (temperature: 0–25°C; time: 4–24 hours) and stoichiometric ratios (1:1.2 aldehyde:methoxamine) are critical for yields >80%. Purification involves liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Validation : Monitor reaction progress via TLC and confirm purity using /-NMR and HRMS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : -NMR identifies oxime proton (~8.5 ppm) and bromine-coupled alkene protons (δ 6.5–7.5 ppm). -NMR confirms carbonyl (C=O, ~160 ppm) and oxime (C=N, ~150 ppm) groups.

- IR : Stretching vibrations for C=N (1640–1620 cm) and C-Br (600–500 cm).

- HRMS : Exact mass (CHBrNO): 242.82 g/mol (calculated), 242.81 g/mol (observed) .

Q. What are the common chemical reactions involving this compound?

- Reactivity Profile :

- Nucleophilic Substitution : Bromine atoms undergo substitution with nucleophiles (e.g., NaN) to form azide derivatives.

- Reduction : LiAlH reduces the oxime to an amine.

- Oxidation : HO oxidizes the oxime to nitro or nitrile oxide intermediates.

Q. How can researchers quantify this compound in complex mixtures?

- Analytical Workflow :

- GC-MS : Derivatize with BSTFA to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min).

- HPLC : C18 column, mobile phase (acetonitrile/water, 70:30), UV detection at 254 nm.

- Validation : Spike-and-recovery assays (≥90% recovery) .

Advanced Research Questions

Q. How does regioselectivity in nucleophilic substitution reactions of this compound depend on electronic and steric factors?

- Mechanistic Insight : The C2 bromine is more electrophilic due to conjugation with the oxime group, favoring substitution at C2. Steric hindrance from the methyloxime group further directs nucleophiles to C3 in bulky reagent systems. Computational studies (DFT) support this electronic bias .

- Experimental Validation : Compare substitution rates using -NMR kinetics with NaN (C2 selectivity) vs. thiophenol (C3 selectivity).

Q. Can this compound act as a directing group in Pd-catalyzed C–H functionalization?

- Application : The oxime group coordinates to Pd(II), directing ortho C–H activation. Demonstrated in arylation reactions using Pd(OAc)/AgCO (80°C, DMF) to install aryl groups at the α-position .

- Limitations : Competing bromine substitution may occur; optimize ligand (e.g., PPh) and solvent (toluene) to suppress side reactions.

Q. What mechanistic pathways explain the cytotoxic activity of this compound in cancer cells?

- Proposed Mechanism : The compound induces mitochondrial apoptosis via caspase-3/7 activation (IC = 15 μM in MCF-7 cells). ROS generation and Bax/Bcl-2 ratio modulation are key contributors. Validate using flow cytometry (Annexin V/PI staining) and Western blotting for caspase cleavage .

- Caveats : Off-target effects on non-cancerous cells (e.g., HEK293) require dose optimization (safe range: <5 μM).

Q. How does pH influence the stability of this compound in aqueous solutions?

- Stability Profile : Degrades rapidly at pH >7 (hydrolysis of oxime to ketone) or pH <3 (Br elimination). Half-life at pH 5: >48 hours; pH 9: <2 hours. Use buffered solutions (pH 5–6) for biological assays .

Q. What challenges arise in detecting trace amounts of this compound in environmental samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.